molecular formula C10H9N3O2 B14868293 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde

5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B14868293
M. Wt: 203.20 g/mol
InChI Key: BLIPRHQHFZZOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a methoxyphenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxybenzohydrazide with formic acid and acetic anhydride, leading to the formation of the triazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carboxylic acid.

    Reduction: 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific triazole ring structure, which imparts distinct chemical reactivity and biological activity. Its methoxyphenyl group further enhances its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-carbaldehyde

InChI

InChI=1S/C10H9N3O2/c1-15-8-5-3-2-4-7(8)10-11-9(6-14)12-13-10/h2-6H,1H3,(H,11,12,13)

InChI Key

BLIPRHQHFZZOSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.